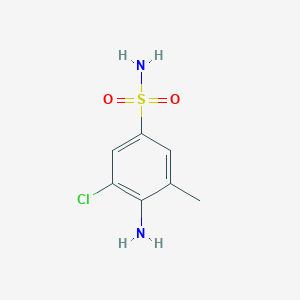
S-(3-Oxopropyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3-Oxopropyl) ethanethioate: is an organic compound with the molecular formula C5H8O2S. It is also known as ethanethioic acid, S-(3-oxopropyl) ester. This compound is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester. Thioesters are known for their reactivity and are commonly found in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Oxopropyl) ethanethioate typically involves the reaction of potassium thioacetate with acrolein. The reaction is carried out in a solvent mixture containing pyridine and glacial acetic acid. Dichloromethane is added to dissolve the potassium thioacetate at room temperature. Acrolein is then added to the reaction mixture with constant stirring for 12 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is evaporated in vacuo, and the residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: S-(3-Oxopropyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the thioester group under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioester derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(3-Oxopropyl) ethanethioate is used as an intermediate in organic synthesis. Its reactivity makes it a valuable compound for the preparation of various thioester derivatives.
Biology: In biological research, thioesters like this compound are studied for their role in enzyme-catalyzed reactions. They are involved in the synthesis of fatty acids and other essential biomolecules.
Medicine: Thioesters are investigated for their potential therapeutic applications. They are studied for their role in drug delivery systems and as prodrugs that release active pharmaceutical ingredients upon hydrolysis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of S-(3-Oxopropyl) ethanethioate involves its reactivity as a thioester. Thioesters are known to undergo nucleophilic acyl substitution reactions, where the sulfur atom acts as a leaving group. This reactivity is exploited in various biochemical and synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the thioester group.
Vergleich Mit ähnlichen Verbindungen
S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate: This compound has a similar structure but contains a chlorine atom, which affects its reactivity and applications.
S-Propyl ethanethioate: This compound has a propyl group instead of the oxopropyl group, leading to different chemical properties and uses.
Uniqueness: S-(3-Oxopropyl) ethanethioate is unique due to the presence of the oxopropyl group, which imparts specific reactivity and makes it suitable for particular synthetic and biochemical applications. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis highlight its importance in research and industry.
Eigenschaften
Molekularformel |
C5H8O2S |
|---|---|
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
S-(3-oxopropyl) ethanethioate |
InChI |
InChI=1S/C5H8O2S/c1-5(7)8-4-2-3-6/h3H,2,4H2,1H3 |
InChI-Schlüssel |
LLGHPZSANAZMFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13674637.png)
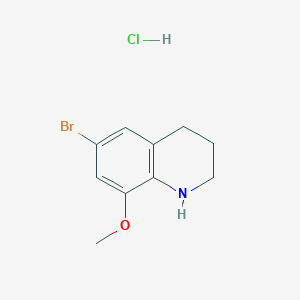
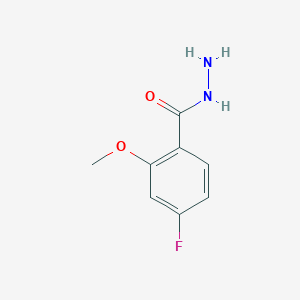
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)
![7-Chloro-3-phenylbenzo[c]isoxazole](/img/structure/B13674676.png)

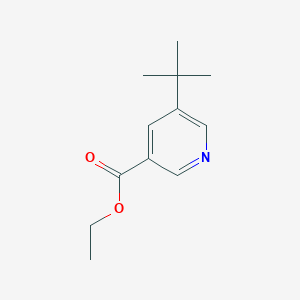
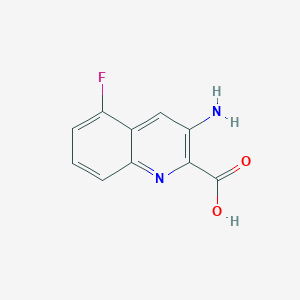
![2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B13674686.png)
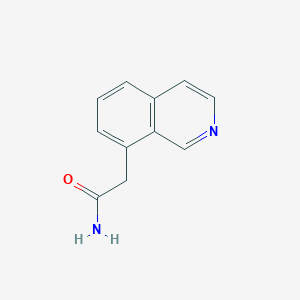
![3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13674709.png)
